molecular formula C9H13BrClNO2 B1376997 (R)-4-Bromo Phenylephrine Hydrochloride CAS No. 1391068-15-7

(R)-4-Bromo Phenylephrine Hydrochloride

Cat. No.: B1376997
CAS No.: 1391068-15-7
M. Wt: 282.56 g/mol
InChI Key: GOSYYRQYGQXWJT-FVGYRXGTSA-N
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Description

®-4-Bromo Phenylephrine Hydrochloride is a chemical compound that belongs to the class of phenylephrine derivatives. It is an organic salt formed by the combination of phenolic hydroxyl, alcohol hydroxyl, benzene ring, and imino group. This compound is known for its role as an alpha-1 adrenergic receptor agonist, which makes it useful in various medical applications, particularly in the treatment of hypotension and as a nasal decongestant .

Scientific Research Applications

®-4-Bromo Phenylephrine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of ®-4-Bromo Phenylephrine Hydrochloride, also known as Phenylephrine, is the alpha-1 adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and pupil dilation .

Biochemical Pathways

The action of Phenylephrine involves the stimulation of alpha-1 adrenergic receptors, which leads to the activation of the associated G-proteins. This results in the activation of phospholipase C, which catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C. These events lead to vasoconstriction and pupil dilation .

Pharmacokinetics

Phenylephrine has a bioavailability of 38% through the gastrointestinal tract and is 95% protein-bound . It is metabolized in the liver through oxidative deamination . The onset of action is very rapid when administered intravenously and within 20 minutes when taken orally . The elimination half-life is between 2.1 and 3.4 hours .

Result of Action

The primary result of Phenylephrine’s action is the constriction of both arteries and veins, leading to an increase in blood pressure . It also causes dilation of the pupils and local vasoconstriction . These effects are used to manage hypotension, generally in the surgical setting associated with the use of anesthetics .

Action Environment

The action of Phenylephrine can be influenced by environmental factors such as temperature and atmospheric conditions . For example, thermal decomposition processes of Phenylephrine in nitrogen and air atmospheres have been studied, showing that the compound’s stability can be affected by these conditions . Furthermore, the storage periods of Phenylephrine in selected atmospheres were found to be not less than three years at 298.15 K .

Safety and Hazards

“®-4-Bromo Phenylephrine Hydrochloride” is harmful if swallowed and may cause skin irritation . It may cause damage to organs, particularly the cardiovascular system . It is advised to avoid breathing dust and to wash skin thoroughly after handling .

Future Directions

The use of “®-4-Bromo Phenylephrine Hydrochloride” in cataract and lens replacement surgery has been reviewed . A new combination of ketorolac, an anti-inflammatory agent, and phenylephrine, a mydriatic agent, has been designed to maintain intraoperative mydriasis and to reduce postoperative pain and irritation from intraocular lens replacement surgery . This medication may be of benefit for use in cataract and lens replacement surgery in the near future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Bromo Phenylephrine Hydrochloride typically involves several steps. One common method starts with the bromination of 3’-hydroxyacetophenone, followed by a series of reactions including reduction and amination. The Corey–Bakshi–Shibata (CBS) catalyst is often used to achieve the asymmetric hydrogenation process, which is a key step in the synthesis . The reaction conditions usually involve mild temperatures and the use of a polymer-supported CBS catalyst to facilitate the process and improve yield.

Industrial Production Methods

In industrial settings, the production of ®-4-Bromo Phenylephrine Hydrochloride involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and polymer-supported catalysts helps in scaling up the production while maintaining efficiency and reducing costs .

Chemical Reactions Analysis

Types of Reactions

®-4-Bromo Phenylephrine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogen exchange reactions typically use reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various halogenated derivatives .

Comparison with Similar Compounds

Similar Compounds

    Phenylephrine Hydrochloride: A widely used alpha-1 adrenergic agonist with similar applications in treating hypotension and nasal congestion.

    Pseudoephedrine Hydrochloride: Another decongestant with a similar mechanism of action but different chemical structure.

    Norepinephrine: A natural neurotransmitter with potent vasoconstrictive properties.

Uniqueness

®-4-Bromo Phenylephrine Hydrochloride is unique due to the presence of the bromine atom, which can influence its pharmacokinetic properties and receptor binding affinity. This modification can potentially enhance its efficacy and selectivity compared to other similar compounds .

Properties

IUPAC Name

2-bromo-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;/h2-4,9,11-13H,5H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSYYRQYGQXWJT-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)Br)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)Br)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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